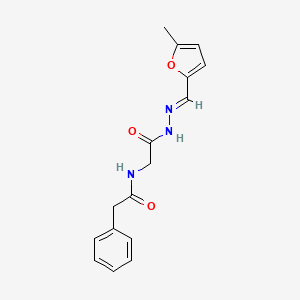

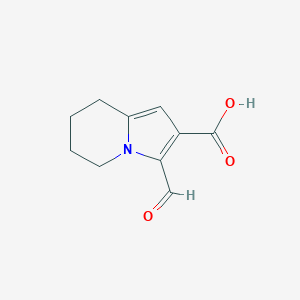

![molecular formula C23H29N3O5 B2549346 2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 1018156-49-4](/img/structure/B2549346.png)

2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis and Anticonvulsant Activity

The first paper discusses the synthesis of a series of acetamides and ethylamines, specifically focusing on their anticonvulsant activities. The most effective compound identified was a racemic trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide, which showed promising results in both maximal electroshock seizure (MES) tests in mice and electric kindling tests in rats. The compound exhibited a median effective dose (ED50) of 42.97 mg/kg and a median toxic dose (TD50) of 105.67 mg/kg, indicating a favorable therapeutic index. The mechanism of action for this compound includes the inhibition of voltage-gated sodium currents and the potentiation of the GABAergic effect. Additionally, the safety pharmacology assay indicated that the compound does not lower the seizure threshold, which is a desirable safety profile for anticonvulsant drugs .

Molecular Structure Analysis

The second paper provides insights into the crystal structures of two related acetamide compounds. These compounds exhibit a folded conformation around the methylene carbon atom of the thioacetamide bridge. The pyrimidine ring is inclined at angles of 56.18° and 67.84° relative to the benzene ring in the respective molecules. An important feature of these structures is the presence of an intramolecular N—H⋯N hydrogen bond, which stabilizes the folded conformation of the molecules. This structural information is crucial for understanding the molecular interactions and potential reactivity of the compounds .

Chemical Reactions Analysis

Although the provided papers do not directly discuss the chemical reactions of 2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide, the synthesis and structural analysis of related compounds suggest that similar intramolecular interactions and conformational considerations would be relevant. The presence of hydrogen bonding and the conformation of the pyrimidine ring relative to other substituents could influence the reactivity and interaction with biological targets .

Physical and Chemical Properties Analysis

The papers do not provide specific data on the physical and chemical properties of the compound . However, based on the structural similarities with the compounds studied, one can infer that the physical properties such as solubility, melting point, and stability would be influenced by the presence of functional groups like the acetamide and the aromatic rings. The chemical properties, including reactivity and pharmacokinetics, would be affected by the molecular conformation and the electronic distribution within the molecule, as suggested by the intramolecular hydrogen bonding and the orientation of the rings .

Scientific Research Applications

Synthesis and Biological Activities

- A research study detailed the synthesis of a range of pyrimidinones and oxazinones derivatives, emphasizing their antimicrobial potential. These compounds were evaluated for their antibacterial and antifungal activities, showing comparability to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).

- Another study explored the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with positron emission tomography (PET), highlighting the compound's utility in medical imaging and potential diagnostic applications (Dollé et al., 2008).

- Research on amidinoacetamides in the synthesis of pyrimidines, imidazoles, and purines demonstrated the chemical versatility and reactivity of such compounds, contributing to the broader understanding of heterocyclic chemistry (Keir & Wood, 1976).

Structural and Chemical Properties

- A study on heterocyclic derivatives of guanidine highlighted the formation and X-ray structure determination of related compounds, providing insights into the molecular structure and potential interaction mechanisms (Banfield et al., 1987).

- The synthesis of novel pyrimidiopyrazole derivatives was investigated for their antitumor activity, molecular docking, and DFT study, showcasing the compound's potential in cancer research and therapy (Fahim et al., 2019).

Chemical Synthesis Techniques

- Innovative synthesis methods for new heterocycles incorporating antipyrine moiety have been developed, underlining the importance of these chemical structures in medicinal chemistry and drug design (Bondock et al., 2008).

properties

IUPAC Name |

2-(3-cyclohexyl-2,4-dioxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O5/c1-30-16-11-12-18(20(13-16)31-2)24-21(27)14-25-19-10-6-9-17(19)22(28)26(23(25)29)15-7-4-3-5-8-15/h11-13,15H,3-10,14H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQUSLBSXZPIZFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CN2C3=C(CCC3)C(=O)N(C2=O)C4CCCCC4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

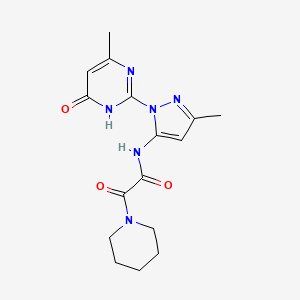

![Ethyl 4-[({1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2549264.png)

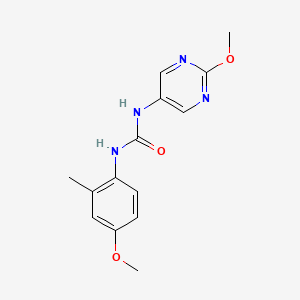

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenyl)acetamide](/img/structure/B2549269.png)

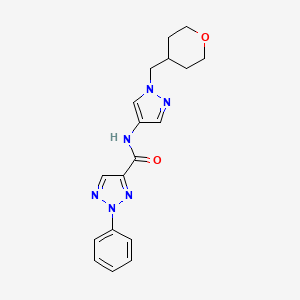

![(5Z)-5-(4-hydroxybenzylidene)-2-[4-(4-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B2549270.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide](/img/structure/B2549272.png)

![4-methyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2549274.png)

![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B2549277.png)

![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2549278.png)

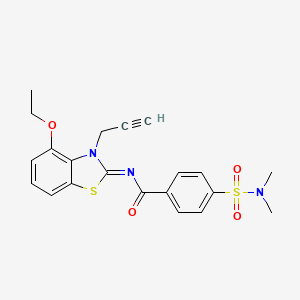

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2549282.png)